molecular formula C7H7NO3 B8376248 n-Acryloylsuccinimide

n-Acryloylsuccinimide

Cat. No.: B8376248
M. Wt: 153.14 g/mol
InChI Key: RCJRCAFDVCTPLU-UHFFFAOYSA-N
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Description

n-Acryloylsuccinimide (NAS) is a reactive succinimide derivative containing an acrylamide functional group. Its structure combines the succinimide ring with an acryloyl group, enabling applications in polymer chemistry, protein encapsulation, and chromatographic media. NAS is widely used as a crosslinker in nanogel synthesis, where its acrylamide moiety facilitates polymerization, while the succinimide group reacts with amines for protein conjugation . For example, NAS has been employed in enzyme encapsulation (e.g., carbonic anhydrase in magnetic nanogels) and monolithic column preparation for capillary electrochromatography .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

1-prop-2-enoylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H7NO3/c1-2-5(9)8-6(10)3-4-7(8)11/h2H,1,3-4H2

InChI Key

RCJRCAFDVCTPLU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1C(=O)CCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Key Functional Group Reactivity Profile
n-Acryloylsuccinimide Succinimide + acrylamide Acrylamide (CH₂=CH–CO–NH–) Polymerization (Michael addition), amine conjugation
N-Hydroxysuccinimide (NHS) Succinimide + hydroxyl Hydroxyl (–OH) Esterification (active ester formation)
N-Chlorosuccinimide (NCS) Succinimide + chlorine Chlorine (–Cl) Oxidation, chlorination reactions
N-Acryloxysuccinimide Succinimide + acryloyl ester Acrylate ester (CH₂=CH–CO–O–) Polymerization, less stable than acrylamide

Key Insights :

  • NAS vs. NHS : NAS’s acrylamide group enables covalent bonding with thiols/amines and participation in radical polymerization, whereas NHS forms stable esters for bioconjugation (e.g., peptide synthesis) .
  • NAS vs. NCS : NCS is primarily an oxidizing agent (e.g., in alcohol chlorination), contrasting with NAS’s role in polymer networks .
  • NAS vs. N-Acryloxysuccinimide : The latter’s ester linkage is hydrolytically less stable than NAS’s amide bond, limiting its utility in aqueous environments .

Unique Advantages of NAS :

  • Dual functionality (succinimide + acrylamide) allows simultaneous polymerization and biomolecule conjugation.
  • Hydrolytic stability of the acrylamide group compared to esters enhances durability in aqueous systems .

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The foundational method for NAS synthesis involves a two-step process starting with succinic anhydride and acrylamide. In the first stage, succinic anhydride undergoes acylation with acrylamide in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran). This step forms an intermediate acrylamidosuccinic acid derivative. The second stage employs a dehydration-cyclization reaction facilitated by agents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI), alongside polymerization inhibitors like hydroquinone or 4-methoxyphenol.

Key considerations include:

  • Solvent selection : High-boiling solvents (e.g., toluene) enable efficient water removal via azeotropic distillation during cyclization.

  • Temperature control : Maintaining 80–100°C prevents premature polymerization of the acryloyl group while accelerating cyclization.

Decarboxylative Cyclization Using Silver-Persulfate Systems

Redox-Active Catalysis

A novel approach detailed in CN103804269A utilizes pyroglutamic acid or its salts as precursors, leveraging silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) in aqueous media. The mechanism proceeds via:

  • Oxidative decarboxylation : Ag⁺ oxidizes the carboxylate group of pyroglutamic acid, generating a carbon-centered radical.

  • Cyclization : The radical undergoes intramolecular attack on the adjacent amide nitrogen, forming the succinimide ring.

  • Acryloyl incorporation : Water addition and subsequent oxidation yield the acryloyl moiety.

Catalytic Efficiency and Experimental Data

Reaction parameters and yields from CN103804269A are summarized below:

Catalyst (0.01 mmol)Oxidant (2.2 mmol)Time (h)Yield (%)
AgNO₃(NH₄)₂S₂O₈2>99
AgOAc(NH₄)₂S₂O₈2>99
Ag₂CO₃(NH₄)₂S₂O₈299
CuSO₄(NH₄)₂S₂O₈27

Key findings :

  • Silver catalysts outperform copper, nickel, or aluminum analogs due to superior redox potential.

  • Reactions at room temperature achieve full conversion within 2 hours, minimizing energy input.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Acylation-dehydration : Suitable for small-scale laboratory synthesis but limited by moderate yields and solvent-intensive steps.

  • Decarboxylative cyclization : Scalable for industrial applications with near-quantitative yields and aqueous reaction conditions.

Advanced Applications and Derivative Synthesis

RAFT Polymerization of NAS Copolymers

NAS serves as a reactive monomer in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling precise control over polymer architecture. For example, copolymerization with N-acryloylmorpholine yields hydrophilic blocks with tailored molecular weights (2,000–80,000 g/mol) and low polydispersity (<1.10).

Functionalization for Biomedical Use

Post-polymerization modification of NAS-containing copolymers with amine-functionalized biomolecules (e.g., peptides) facilitates targeted drug delivery systems .

Q & A

Q. What are the key structural and physicochemical properties of n-Acryloylsuccinimide (NAS), and how are they characterized experimentally?

  • Methodological Answer : NAS (CAS 38862-24-7) has a molecular formula of C₇H₇NO₄ (MW 169.14 g/mol) and features an acryloyl group conjugated to a succinimide ring. Key characterization techniques include:
  • Nuclear Magnetic Resonance (NMR) : To confirm the structure via proton and carbon shifts, particularly the acrylate double bond (δ 5.8–6.5 ppm) and succinimide carbonyl groups (δ 170–175 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1720 cm⁻¹ (C=O stretching of succinimide) and ~1630 cm⁻¹ (acrylate C=C).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection at 210–220 nm.
  • Melting Point Analysis : NAS typically melts at ~85–90°C, though decomposition may occur if heated rapidly .

Q. What safety protocols are critical when handling NAS in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use EN166-certified eye protection to avoid splashes.
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
  • Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose via hazardous waste channels. Avoid water rinsing to prevent unintended polymerization.
  • Storage : Store in airtight containers at 2–8°C, away from light and initiators (e.g., peroxides) .

Advanced Research Questions

Q. How can NAS be utilized to synthesize thermally responsive polymers, and what experimental parameters influence their colloidal stability?

  • Methodological Answer : NAS is a crosslinker in copolymer systems (e.g., with N-isopropylacrylamide, NIPAM) to create stimuli-responsive hydrogels. Key steps include:
  • Radical Polymerization : Use azobisisobutyronitrile (AIBN) as an initiator in anhydrous DMF at 60–70°C under nitrogen.
  • Critical Parameter Optimization :
  • Monomer Ratio : Adjust NAS:NIPAM molar ratios (e.g., 1:20) to tune lower critical solution temperature (LCST).
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of NAS during synthesis.
  • Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius (Rₕ) changes to assess temperature-dependent aggregation .

Q. What strategies resolve contradictions in reaction yields when using NAS for enzyme immobilization via nanocarrier synthesis?

  • Methodological Answer : Inconsistent yields during enzyme encapsulation (e.g., carbonic anhydrase in magnetic nanogels) often arise from:
  • Incomplete Acrylation : Verify NAS activation by pre-reacting with 3-aminopropyltriethoxysilane (APTES) at pH 8.5–9.0 for 2 hours before adding enzymes.
  • Competitive Hydrolysis : NAS’s succinimide ester is prone to hydrolysis. Use dry solvents and maintain reaction temperatures below 25°C to minimize side reactions.
  • Characterization Cross-Check : Employ fluorescence spectroscopy (to track enzyme activity) and TEM (to confirm nanogel morphology) alongside yield calculations .

Q. How can researchers analyze NAS-mediated polymer degradation kinetics, and which analytical techniques are most robust?

  • Methodological Answer :
  • Hydrolytic Degradation : Incubate NAS-containing polymers in PBS (pH 7.4) at 37°C. Sample at intervals and analyze via:
  • Gel Permeation Chromatography (GPC) : Track molecular weight (M_w) reduction over time.
  • Mass Loss Studies : Measure residual mass after lyophilization.
  • Enzymatic Degradation : Use esterase-containing media and monitor via LC-MS for succinimide byproduct detection (m/z 115.03).
  • Statistical Modeling : Apply first-order kinetics to degradation profiles, using R² values to validate fit .

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